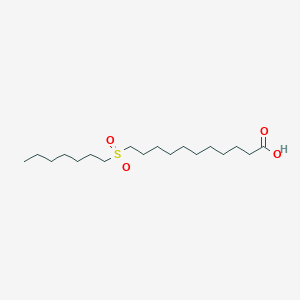
11-Heptylsulfonylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Heptylsulfonylundecanoic acid is an organic compound with the molecular formula C18H36O4S It is characterized by a heptylsulfonyl group attached to an undecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Heptylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method includes the reaction of undecanoic acid with heptylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 11-Heptylsulfonylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
11-Heptylsulfonylundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-Heptylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or alteration of protein-protein interactions.
Comparison with Similar Compounds
11-Mercaptoundecanoic acid: Similar in structure but contains a thiol group instead of a sulfonyl group.
11-Bromoundecanoic acid: Contains a bromine atom instead of a sulfonyl group.
Undecanoic acid: The parent compound without any functional group modifications.
Uniqueness: 11-Heptylsulfonylundecanoic acid is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications
Properties
CAS No. |
5454-92-2 |
|---|---|
Molecular Formula |
C18H36O4S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
11-heptylsulfonylundecanoic acid |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-10-13-16-23(21,22)17-14-11-8-6-5-7-9-12-15-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI Key |
TWEZVRNZCWQOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


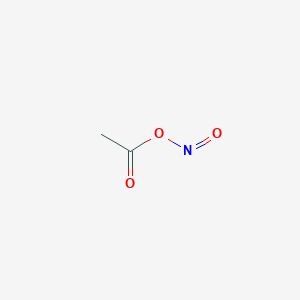
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
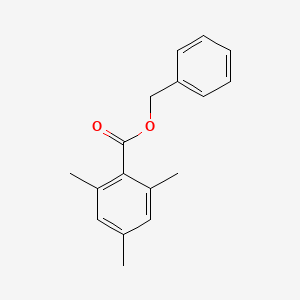
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
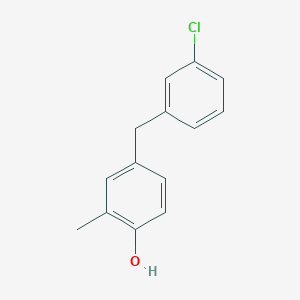
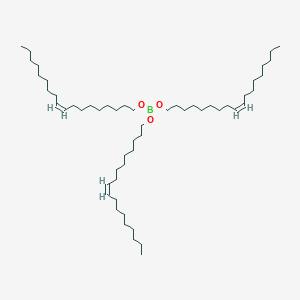


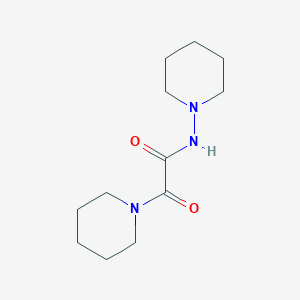
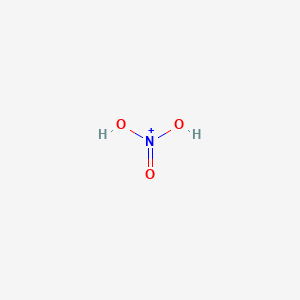
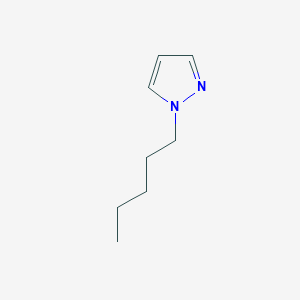
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
